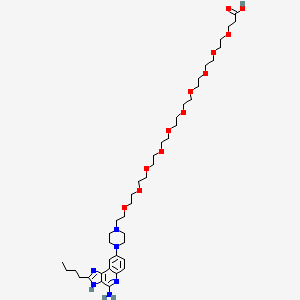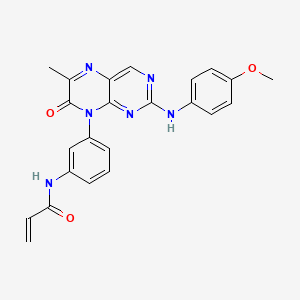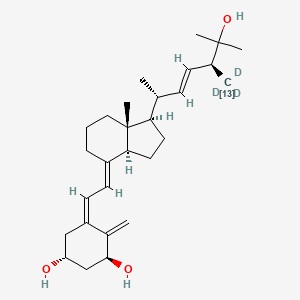![molecular formula C16H20N2O4 B12407739 1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea CAS No. 2412580-47-1](/img/structure/B12407739.png)
1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ヒドロキシ-1-[[(5’S)-5’-ヒドロキシ-2’,5’,7’-トリメチル-4’-オキソスピロ[シクロプロパン-1,6’-インデン]-1’-イル]メチル]ウレアは、独自のスピロ環構造を持つ複雑な有機化合物です。この化合物は、シクロプロパン環がインデン部分に融合した構造を特徴とし、さらにヒドロキシ基とウレア基で官能化されています。
準備方法
合成経路と反応条件
1-ヒドロキシ-1-[[(5’S)-5’-ヒドロキシ-2’,5’,7’-トリメチル-4’-オキソスピロ[シクロプロパン-1,6’-インデン]-1’-イル]メチル]ウレアの合成は、一般的に、容易に入手可能な前駆体から始まる複数段階のプロセスです。一般的なアプローチの1つは、インデン誘導体のシクロプロパン化を行い、その後、ヒドロキシ基とウレア基で官能化するプロセスです。反応条件には、シクロプロパン化反応を促進するために、水素化ナトリウムなどの強塩基と、テトラヒドロフラン(THF)などの溶媒を使用することがよくあります。後続の段階では、目的の化合物を得るために、制御された条件下で酸化とウレア形成を行う場合があります。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が使用されますが、より大規模に行われます。連続フロー反応器や自動システムの使用により、合成の効率と収率を向上させることができます。また、クロマトグラフィーや結晶化などの精製技術を使用して、高純度の化合物を得ています。
化学反応の分析
反応の種類
1-ヒドロキシ-1-[[(5’S)-5’-ヒドロキシ-2’,5’,7’-トリメチル-4’-オキソスピロ[シクロプロパン-1,6’-インデン]-1’-イル]メチル]ウレアは、以下を含む様々な化学反応を起こします。
酸化: ヒドロキシ基は、酸化されてカルボニル化合物を形成することができます。
還元: この化合物は、還元されてアルコールまたはアミンを形成することができます。
置換: ウレア基は、求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、穏やかな条件下でウレア基と反応することができます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件や試薬によって異なります。例えば、ヒドロキシ基の酸化によってケトンやアルデヒドが生成される一方で、還元によって1級または2級アルコールが生成される可能性があります。
科学研究への応用
1-ヒドロキシ-1-[[(5’S)-5’-ヒドロキシ-2’,5’,7’-トリメチル-4’-オキソスピロ[シクロプロパン-1,6’-インデン]-1’-イル]メチル]ウレアは、科学研究において様々な用途があります。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、そして様々な有機反応における試薬として使用されています。
生物学: 抗菌作用や抗癌作用など、潜在的な生物活性について研究されています。
医学: 特に薬物開発において、潜在的な治療応用について調査されています。
産業: 新しい材料の開発や、特定の工業プロセスにおける触媒として使用されています。
科学的研究の応用
1-hydroxy-1-[[(5’S)-5’-hydroxy-2’,5’,7’-trimethyl-4’-oxospiro[cyclopropane-1,6’-indene]-1’-yl]methyl]urea has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
1-ヒドロキシ-1-[[(5’S)-5’-ヒドロキシ-2’,5’,7’-トリメチル-4’-オキソスピロ[シクロプロパン-1,6’-インデン]-1’-イル]メチル]ウレアの作用機序は、特定の分子標的や経路との相互作用を伴います。ヒドロキシ基とウレア基は、生体分子と水素結合を形成し、その活性を影響させる可能性があります。さらに、スピロ環構造は、酵素や受容体と相互作用し、それらの機能を調節して様々な生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
S-(+)-5-(1-ヒドロキシ-1-メチルエチル)-2-メチル-2-シクロヘキセン-1-オン: この化合物は、類似のヒドロキシ基とシクロプロパン構造を持っていますが、スピロ環インデン部分は含まれていません。
1-ヒドロキシ-1-シクロプロパンカルボン酸: この化合物は、シクロプロパン環を共有していますが、官能基が異なり、スピロ環構造は含まれていません。
独自性
1-ヒドロキシ-1-[[(5’S)-5’-ヒドロキシ-2’,5’,7’-トリメチル-4’-オキソスピロ[シクロプロパン-1,6’-インデン]-1’-イル]メチル]ウレアは、そのスピロ環構造によって、独特の化学的および生物学的特性を付与されています。
特性
CAS番号 |
2412580-47-1 |
|---|---|
分子式 |
C16H20N2O4 |
分子量 |
304.34 g/mol |
IUPAC名 |
1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea |
InChI |
InChI=1S/C16H20N2O4/c1-8-6-10-12(11(8)7-18(22)14(17)20)9(2)16(4-5-16)15(3,21)13(10)19/h6,21-22H,4-5,7H2,1-3H3,(H2,17,20)/t15-/m1/s1 |
InChIキー |
VWMPVAZEBAKLFR-OAHLLOKOSA-N |
異性体SMILES |
CC1=C(C2=C(C3(CC3)[C@](C(=O)C2=C1)(C)O)C)CN(C(=O)N)O |
正規SMILES |
CC1=C(C2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C)CN(C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12407669.png)
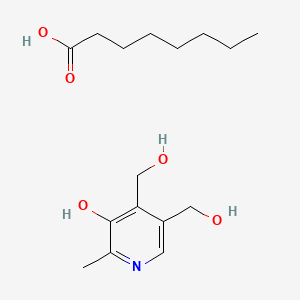
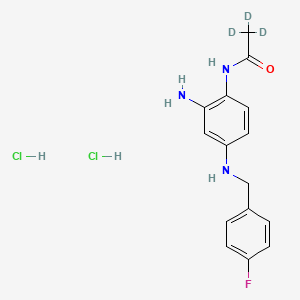
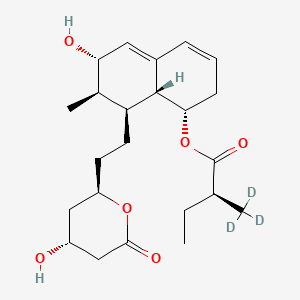
![N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12407689.png)
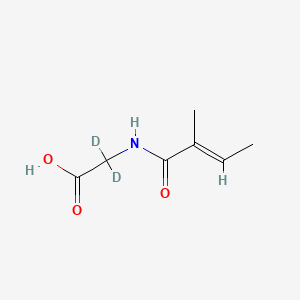
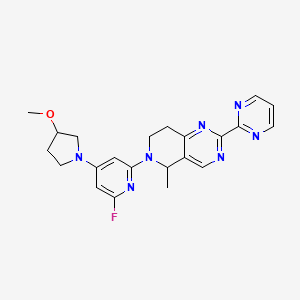
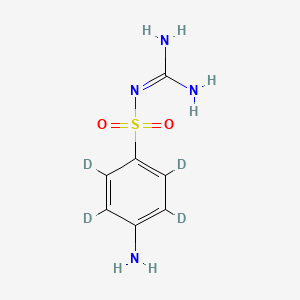
![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B12407704.png)
